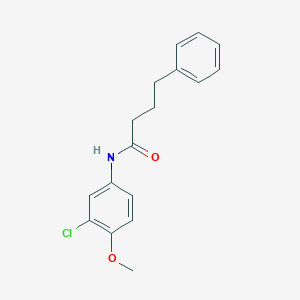![molecular formula C20H19ClN4O5 B297547 2-(4-chlorophenoxy)-N-(2-{2-[4-(cyanomethoxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)acetamide](/img/structure/B297547.png)
2-(4-chlorophenoxy)-N-(2-{2-[4-(cyanomethoxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-{2-[4-(cyanomethoxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)acetamide is a chemical compound that is widely used in scientific research. This compound is commonly referred to as "compound X" in literature, and it is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
作用機序
The mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and other diseases.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. In addition, it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial cells.
実験室実験の利点と制限
One of the main advantages of using compound X in lab experiments is its wide range of potential applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it useful for a variety of research studies. However, one of the main limitations of using compound X is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are many potential future directions for research on compound X. One area of research could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential use in the treatment of obesity and metabolic disorders. Finally, research could also focus on developing new synthesis methods for compound X that are more efficient and cost-effective.
合成法
Compound X is synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-chlorophenol, which is then reacted with 2-bromoacetic acid to form 2-(4-chlorophenoxy)acetic acid. The next step involves the reaction of 2-(4-chlorophenoxy)acetic acid with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide. This compound is then reacted with 4-cyanomethoxy-3-methoxybenzaldehyde to form the final product, 2-(4-chlorophenoxy)-N-(2-{2-[4-(cyanomethoxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)acetamide.
科学的研究の応用
Compound X is widely used in scientific research to investigate its potential applications in medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of diabetes, obesity, and neurodegenerative diseases.
特性
分子式 |
C20H19ClN4O5 |
|---|---|
分子量 |
430.8 g/mol |
IUPAC名 |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-[4-(cyanomethoxy)-3-methoxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H19ClN4O5/c1-28-18-10-14(2-7-17(18)29-9-8-22)11-24-25-19(26)12-23-20(27)13-30-16-5-3-15(21)4-6-16/h2-7,10-11H,9,12-13H2,1H3,(H,23,27)(H,25,26)/b24-11+ |
InChIキー |
FBHGDQDEVRWOCT-BHGWPJFGSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)COC2=CC=C(C=C2)Cl)OCC#N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl)OCC#N |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl)OCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![3-cyclohexyl-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297472.png)
![ethyl 2-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297474.png)
![3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)
![2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B297479.png)
![4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide](/img/structure/B297480.png)
![2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297485.png)
![2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297486.png)
![N-(2,3-dimethylphenyl)-2-[2-(3-iodo-5-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide](/img/structure/B297487.png)
![2-[2-(3-iodo-5-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297488.png)
![2-[2-(3-bromo-5-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B297489.png)